3-(Pyridin-2-yl)piperidin-3-ol
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Overview
Description
3-(Pyridin-2-yl)piperidin-3-ol is a heterocyclic organic compound that features both a piperidine and a pyridine ring The piperidine ring is a six-membered ring containing one nitrogen atom, while the pyridine ring is a six-membered ring containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)piperidin-3-ol typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach includes multicomponent reactions using ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and cost-effective synthetic routes. These methods may include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-yl)piperidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms of the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
3-(Pyridin-2-yl)piperidin-3-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It is explored for its potential as a pharmaceutical intermediate in drug development.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-yl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog with a six-membered ring containing one nitrogen atom.
Pyridine: A six-membered ring containing one nitrogen atom and five carbon atoms.
Piperine: An alkaloid with a piperidine moiety, found in black pepper.
Uniqueness
3-(Pyridin-2-yl)piperidin-3-ol is unique due to its combined piperidine and pyridine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14N2O |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-pyridin-2-ylpiperidin-3-ol |
InChI |
InChI=1S/C10H14N2O/c13-10(5-3-6-11-8-10)9-4-1-2-7-12-9/h1-2,4,7,11,13H,3,5-6,8H2 |
InChI Key |
DFKJDWQLJBFJHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(C2=CC=CC=N2)O |
Origin of Product |
United States |
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